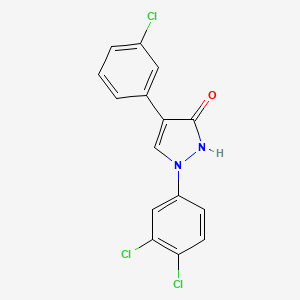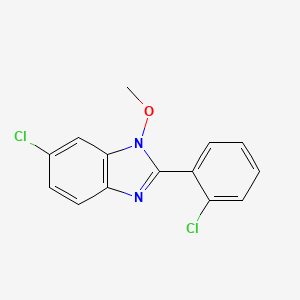![molecular formula C15H11ClN2OS B3037053 (2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 41526-86-7](/img/structure/B3037053.png)
(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
Descripción general
Descripción
The compound is a derivative of 4-chromanone and 4-chloroanilino . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry processes. For instance, the chroman-4-one framework, a significant structural entity in many medicinal compounds, has seen several studies performed to improve its synthesis methodologies .Molecular Structure Analysis
The molecular structure of such compounds can be complex. For example, a similar compound, 4-[(4-chloroanilino)methyl]-N,N-diethylaniline, has a molecular formula of C17H21ClN2 and a molecular weight of 288.82 .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and may involve multiple proton–electron transfer reactions . Deep learning has been used to predict and rank elementary reactions by first identifying electron sources and sinks, pairing those sources and sinks to propose elementary reactions, and finally ranking the reactions by favorability .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. For example, a similar compound, methyl (4-chloroanilino)methanedithioate, has a molecular formula of CH2 and a molecular weight of 14.02658 .Aplicaciones Científicas De Investigación
Antiproliferative Activity
A study by Matysiak et al. (2016) described the synthesis of novel 4- or 6-(4-methylidene-4H-3,1-benzothiazin-2yl)benzene-1,3-diols, demonstrating their antiproliferative potency against human cancer cell lines. The presence of hydrophobic substituents in the benzenediol ring was found to intensify biological potency (Matysiak et al., 2016).
Synthesis and Reactions
Kozminykh et al. (2002) explored the synthesis of regioisomeric 3-phenacylidene-2,3-dihydro-4H-benzothiazin-2-one and 2-phenacylidene-2,3-dihydro-4H-benzothiazin-3-one, contributing to the understanding of the chemical properties and reactions of benzothiazine derivatives (Kozminykh et al., 2002).
Biological Activity
Abbas and Farghaly (2010) conducted research on 1,4-benzothiazin-2,3-diones, examining their antitumor and antimicrobial activity. Their work highlights the potential medical applications of benzothiazine derivatives (Abbas & Farghaly, 2010).
Antibacterial and Antifungal Activities
Hogale and Uthale (1990) investigated the antibacterial and antifungal activities of various benzothiazine compounds. This study emphasizes the relevance of benzothiazine derivatives in the development of new antimicrobial agents (Hogale & Uthale, 1990).
Antioxidant Activities
Ahmad et al. (2012) synthesized N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides and evaluated their antioxidant activities. This work suggests potential applications of benzothiazine derivatives as antioxidants (Ahmad et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-5-7-11(8-6-10)17-9-14-15(19)18-12-3-1-2-4-13(12)20-14/h1-9,17H,(H,18,19)/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZKSJKGMLQVHQ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=CNC3=CC=C(C=C3)Cl)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)/C(=C\NC3=CC=C(C=C3)Cl)/S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)
![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B3036974.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)
![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)
![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)


![4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine](/img/structure/B3036983.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036984.png)
![1-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036986.png)


![6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036990.png)
![2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine](/img/structure/B3036992.png)